(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of 3-(methoxycarbonyl)aniline with maleic anhydride under reflux conditions. The reaction is carried out in a suitable solvent such as acetonitrile, with potassium carbonate as a catalyst . The reaction mixture is heated under reflux until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents to convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can be used for oxidation reactions under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is unique due to its specific structural features and the combination of aromatic and aliphatic components. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
(Z)-4-(3-methoxycarbonylanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)8-3-2-4-9(7-8)13-10(14)5-6-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDLGPTFFENHU-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.